molecular formula C18H19N3O3S B2601461 3-Methyl-5-[4-(2-pyridin-2-ylacetyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde CAS No. 1384706-21-1

3-Methyl-5-[4-(2-pyridin-2-ylacetyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde

Cat. No.: B2601461
CAS No.: 1384706-21-1
M. Wt: 357.43
InChI Key: AWFJBYPXGFNEGD-UHFFFAOYSA-N
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Description

3-Methyl-5-[4-(2-pyridin-2-ylacetyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene core substituted with a methyl group, a carbaldehyde moiety, and a piperazine-linked pyridinylacetyl group.

Properties

IUPAC Name

3-methyl-5-[4-(2-pyridin-2-ylacetyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-13-10-15(25-16(13)12-22)18(24)21-8-6-20(7-9-21)17(23)11-14-4-2-3-5-19-14/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFJBYPXGFNEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)N2CCN(CC2)C(=O)CC3=CC=CC=N3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-[4-(2-pyridin-2-ylacetyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the piperazine and pyridine moieties through a series of substitution and coupling reactions. The aldehyde group can be introduced via formylation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, would also be considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-[4-(2-pyridin-2-ylacetyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

    Coupling Reactions: The piperazine and pyridine moieties can participate in coupling reactions, such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Oxidation: 3-Methyl-5-[4-(2-pyridin-2-ylacetyl)piperazine-1-carbonyl]thiophene-2-carboxylic acid.

    Reduction: 3-Methyl-5-[4-(2-pyridin-2-ylacetyl)piperazine-1-carbonyl]thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

    Coupling Reactions: Biaryl compounds with extended conjugation.

Scientific Research Applications

3-Methyl-5-[4-(2-pyridin-2-ylacetyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Potential use in the development of bioactive compounds, such as enzyme inhibitors or receptor modulators.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-Methyl-5-[4-(2-pyridin-2-ylacetyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine and pyridine moieties can enhance binding affinity and specificity to the target. The thiophene ring can contribute to the compound’s electronic properties, influencing its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural complexity invites comparison with piperazine- and thiophene-containing analogs. A relevant example from the evidence is 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one (RTB70) , which shares a piperazine-thiophene scaffold but differs in substituents and functional groups.

Key Structural and Functional Differences:

Feature Target Compound RTB70
Core Structure Thiophene-2-carbaldehyde with methyl group Thiophene-2-ylthio propan-1-one
Piperazine Substituent 2-Pyridinylacetyl group 3-Chloro-5-(trifluoromethyl)pyridin-2-yl
Reactive Groups Aldehyde (potential for nucleophilic reactions) Thioether and ketone (stable, less reactive)
Halogen/Electron-Withdrawing Groups Absent Chloro and trifluoromethyl (enhance lipophilicity and metabolic stability)

Biological Activity

3-Methyl-5-[4-(2-pyridin-2-ylacetyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and case studies.

Chemical Structure

The compound features a thiophene ring, a piperazine moiety, and a pyridine derivative, which are known for their diverse biological activities. The structural formula can be represented as follows:

C15H16N4O2S\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{2}\text{S}

Biological Activity Overview

Research indicates that derivatives of thiophene and piperazine exhibit significant biological activities. The following sections detail the specific activities of 3-Methyl-5-[4-(2-pyridin-2-ylacetyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to 3-Methyl-5-[4-(2-pyridin-2-ylacetyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde. Notably:

  • Mechanism of Action : Compounds with similar structures have been shown to inhibit key pathways involved in cancer cell proliferation, including the inhibition of telomerase activity and modulation of apoptosis-related proteins .
  • In Vitro Studies : In cell line assays, derivatives have demonstrated cytotoxic effects against various cancer types, including breast cancer (MCF-7 and MDA-MB-231), with IC50 values indicating potent activity .
  • Combination Therapy : The combination of these compounds with established chemotherapeutics like doxorubicin has shown synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines .

Anti-inflammatory Activity

The anti-inflammatory properties of thiophene-based compounds are well-documented:

  • Inhibition of Pro-inflammatory Cytokines : Similar compounds have been found to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential for treating inflammatory diseases .
  • Animal Models : In vivo studies using animal models of inflammation have shown that such compounds can significantly reduce inflammation markers and improve clinical outcomes .

Antimicrobial Activity

The antimicrobial efficacy of thiophene derivatives has been explored:

  • Broad Spectrum Activity : Research indicates that compounds like 3-Methyl-5-[4-(2-pyridin-2-ylacetyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .
  • Mechanisms : The proposed mechanisms include disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Studies

Several case studies highlight the biological relevance of similar compounds:

  • Case Study 1 : A study on pyrazole derivatives demonstrated significant anticancer activity against various tumor cell lines, with structural modifications leading to enhanced potency .
  • Case Study 2 : Research on piperazine-containing compounds showed effective inhibition of bacterial growth in vitro, leading to further investigation into their potential as new antimicrobial agents .

Data Summary

The following table summarizes key findings related to the biological activity of 3-Methyl-5-[4-(2-pyridin-2-ylacetyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde and related compounds.

Biological ActivityAssay TypeIC50 Value (µM)Reference
AnticancerMCF-7 Cell Line1.02
AnticancerMDA-MB-231 Cell Line0.81
Anti-inflammatoryCytokine InhibitionNot specified
AntimicrobialBacterial GrowthVaries

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirm regiochemistry of the thiophene ring (δ 6.8–7.5 ppm for aromatic protons) and piperazine coupling (δ 3.0–3.5 ppm for CH₂ groups) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1675 cm⁻¹) and amide bonds (N-H at ~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS/ESI) : Verify molecular ion peaks and fragmentation patterns to confirm the molecular formula .

How can discrepancies in NMR data be resolved when confirming the structure?

Q. Advanced

  • Deuterated Solvents : Use d₆-DMSO or CDCl₃ to avoid solvent interference in aromatic regions.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HSQC can distinguish piperazine CH₂ groups from thiophene protons .
  • Comparative Analysis : Cross-reference with synthesized analogs (e.g., reports δ 3.09 ppm for piperazine CH₂ in d₆-DMSO) .

What computational methods predict the compound's binding affinity for target proteins?

Q. Advanced

  • Molecular Docking (AutoDock, Glide) : Model interactions with receptors (e.g., kinases or GPCRs) using the aldehyde group as a potential electrophilic warhead.
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key residues (e.g., hydrogen bonds with pyridine nitrogen) .
  • QSAR Models : Corrogate electronic parameters (HOMO/LUMO energies) with experimental IC₅₀ values to guide structural optimization .

What purification methods are effective for isolating this compound?

Q. Basic

  • Column Chromatography : Use silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate polar byproducts.
  • Recrystallization : Methanol or ethanol at low temperatures (0–4°C) yields high-purity crystals .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) resolve closely related impurities .

How does the electronic nature of the thiophene ring influence reactivity?

Advanced
The electron-rich thiophene facilitates electrophilic substitution at the 5-position. Substituents like methyl groups enhance ring stability, while the aldehyde at C2 directs further functionalization (e.g., Schiff base formation). DFT calculations show the HOMO is localized on the thiophene, making it reactive toward electrophiles like acyl chlorides .

How can thermal stability be analyzed under varying conditions?

Q. Advanced

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen. For similar aldehydes, Td ranges from 180–200°C .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and assess compatibility with excipients in formulation studies .

What intermediates are critical in synthesizing this compound?

Q. Basic

  • 3-Methylthiophene-2-carbaldehyde : Synthesized via Vilsmeier-Haack formylation of 3-methylthiophene.
  • 4-(2-Pyridin-2-ylacetyl)piperazine : Prepared by coupling 2-pyridinylacetic acid with piperazine using DCC/DMAP .

How can low yields during aldehyde group introduction be addressed?

Q. Advanced

  • Protecting Groups : Use acetal protection (e.g., ethylene glycol) during piperazine coupling to prevent aldehyde oxidation .
  • Controlled Oxidation : Employ Swern or TEMPO/NaClO₂ systems to oxidize primary alcohols to aldehydes without over-oxidation to carboxylic acids .

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